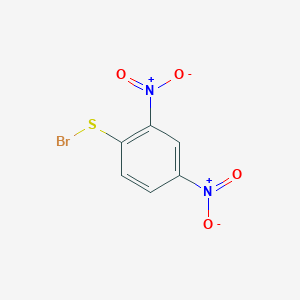
1-(Bromosulfanyl)-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrobenzenesulfenyl bromide is an organic compound characterized by the presence of two nitro groups and a sulfenyl bromide group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfenyl bromide can be synthesized by refluxing 2,4-dinitrophenyl benzyl sulfide with an equivalent amount of bromine in dry carbon tetrachloride. The reaction mixture is then concentrated on a 40°C water bath under vacuum to avoid decomposition .
Industrial Production Methods: The industrial production of 2,4-dinitrobenzenesulfenyl bromide follows similar synthetic routes but on a larger scale, ensuring strict control over reaction conditions to maintain product stability and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrobenzenesulfenyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Addition Reactions: It reacts with olefins and cycloalkenes, forming addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves strong nucleophiles under mild conditions.
Addition Reactions: Often carried out in solvents like benzene or chloroform, with reaction kinetics varying based on the solvent used.
Major Products:
Substitution Products: Formation of substituted benzene derivatives.
Addition Products: Formation of sulfenylated alkenes and cycloalkenes.
Applications De Recherche Scientifique
2,4-Dinitrobenzenesulfenyl bromide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing sulfenyl groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2,4-dinitrobenzenesulfenyl bromide involves its reactivity with nucleophiles and electrophiles. The nitro groups enhance the electrophilic nature of the sulfenyl bromide, facilitating its participation in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
2,4-Dinitrobenzenesulfenyl Chloride: Similar in structure but contains a chlorine atom instead of bromine.
2,4-Dinitrofluorobenzene: Used in nucleophilic aromatic substitution reactions with amino groups of peptides and proteins.
Uniqueness: 2,4-Dinitrobenzenesulfenyl bromide is unique due to its higher reactivity compared to its chloride counterpart, making it suitable for specific applications where rapid reaction rates are desired.
Propriétés
Numéro CAS |
5857-73-8 |
|---|---|
Formule moléculaire |
C6H3BrN2O4S |
Poids moléculaire |
279.07 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) thiohypobromite |
InChI |
InChI=1S/C6H3BrN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |
Clé InChI |
DSLDUZHPCNZIPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


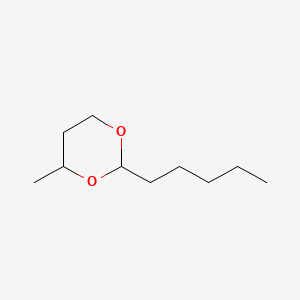
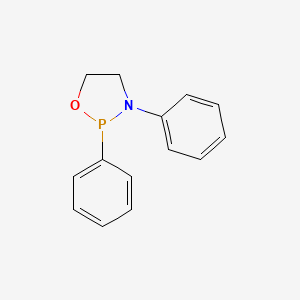


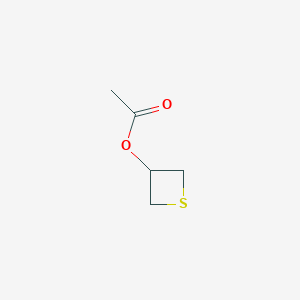
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
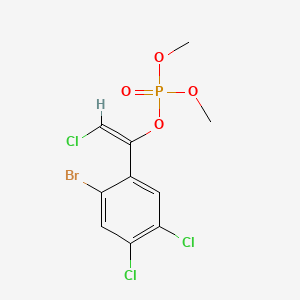
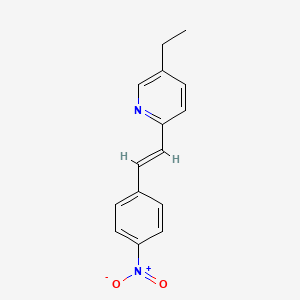

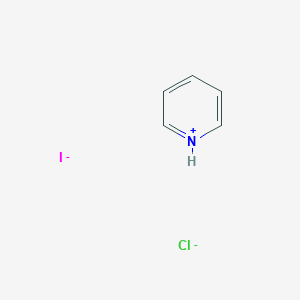
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
